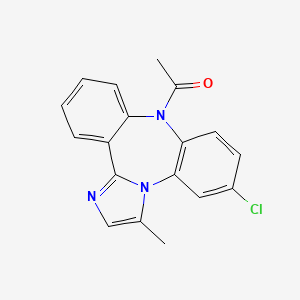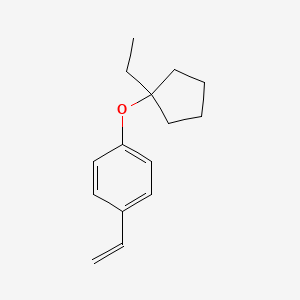
1-((1-Ethylcyclopentyl)oxy)-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is an organic compound with the molecular formula C15H20O It is a derivative of benzene, featuring an ethenyl group and an ethylcyclopentyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene typically involves the following steps:
Preparation of 1-ethylcyclopentanol: This can be achieved through the reduction of 1-ethylcyclopentanone using a reducing agent such as sodium borohydride.
Formation of 1-ethylcyclopentyl chloride: The alcohol group in 1-ethylcyclopentanol is converted to a chloride using thionyl chloride.
Etherification Reaction: The 1-ethylcyclopentyl chloride is then reacted with 4-vinylphenol in the presence of a base such as potassium carbonate to form 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Scientific Research Applications
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene
- 1-Ethenyl-4-[(1-propylcyclopentyl)oxy]benzene
- 1-Ethenyl-4-[(1-butylcyclopentyl)oxy]benzene
Uniqueness
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is unique due to the specific combination of its ethenyl and ethylcyclopentyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-ethenyl-4-(1-ethylcyclopentyl)oxybenzene |
InChI |
InChI=1S/C15H20O/c1-3-13-7-9-14(10-8-13)16-15(4-2)11-5-6-12-15/h3,7-10H,1,4-6,11-12H2,2H3 |
InChI Key |
QSASLLFUAMAHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)OC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
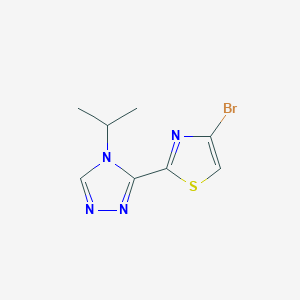

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)

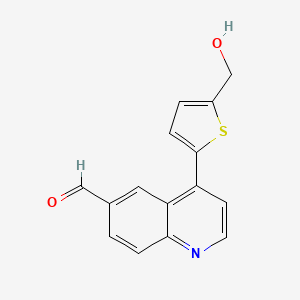


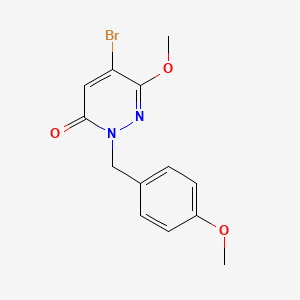
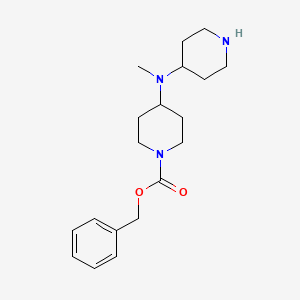
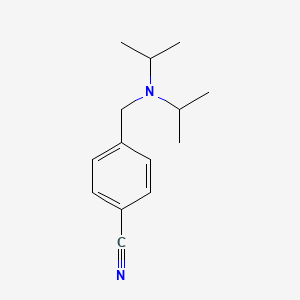
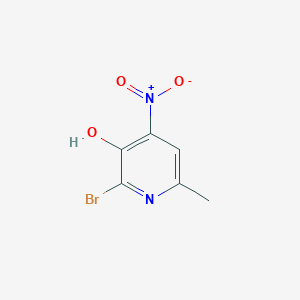
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
